6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound belongs to the pyrrolopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Its structure includes a methyl group at the sixth position, contributing to its chemical properties and reactivity. The compound has garnered attention for its potential therapeutic applications, particularly in oncology, where it has been shown to interact with various biological targets.
This compound can be classified as a nitrogen-containing heterocycle due to the presence of nitrogen atoms in both the pyrrole and pyridine rings. It is often utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and ligands in coordination chemistry. Its unique structural features make it a subject of interest in research focused on drug design and development.
The synthesis of 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves:
For instance, one synthetic route might involve the palladium-mediated Sonogashira coupling of substituted 4-amino-2-bromo-5-iodopyridine with an alkyne to generate key intermediates. Subsequent reactions can lead to the formation of 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine through careful manipulation of reaction conditions and reagents .
The molecular structure of 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be represented as follows:
The compound features a fused bicyclic structure that contributes to its chemical stability and reactivity. The presence of the methyl group at the sixth position influences its electronic properties and interactions with biological targets.
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is capable of undergoing various chemical reactions, including:
These reactions can be facilitated under specific conditions involving various reagents and catalysts. For example, oxidation might involve the use of oxidizing agents such as hydrogen peroxide or chromium trioxide.
The primary biological target for 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR). Upon binding to fibroblast growth factors, FGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation triggers downstream signaling pathways involved in cell proliferation and survival.
In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells (specifically 4T1 cells), highlighting its potential as an anticancer agent .
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is typically a solid at room temperature with variable melting points depending on purity and polymorphic forms.
The compound exhibits moderate solubility in organic solvents like ethanol and methanol but may have limited solubility in water due to its hydrophobic nature. Its reactivity profile allows it to participate in various organic transformations relevant to synthetic chemistry.
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific applications:
The 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold features a bicyclic structure comprising a partially saturated pyrrole ring fused to a pyridine ring, with a methyl group at the 6-position. This configuration confers distinct electronic and steric properties critical for drug-receptor interactions. The saturated 2,3-dihydro moiety enhances molecular rigidity and reduces metabolic susceptibility compared to fully aromatic analogs, while the 6-methyl group serves as a hydrophobic pharmacophore that enhances binding affinity to hydrophobic enzyme pockets. The scaffold’s basic nitrogen (N1) facilitates salt formation and improves solubility, crucial for pharmacokinetic optimization [1] [8]. Spectroscopic data (e.g., ¹H NMR) for derivatives typically show characteristic peaks: methyl protons at δ 2.3–2.5 ppm and dihydro pyrrole ring protons between δ 3.5–4.0 ppm, confirming structural integrity [2] [6].
Table 1: Key Physicochemical Properties of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Property | Value/Range | Significance |
---|---|---|
LogP | 1.13–2.16 | Moderate lipophilicity for membrane permeability |
Molecular Weight | 134–278 g/mol | Compliance with Lipinski’s rules |
Hydrogen Bond Acceptors | 2–5 | Facilitates target engagement |
Topological Polar Surface Area | 24–68 Ų | Balances solubility and permeability |
Data compiled from computational analyses of analogous derivatives [8]
Pyrrolopyridine derivatives emerged prominently in medicinal chemistry during the 2000s, with early research focusing on kinase inhibition. Seminal work identified unsubstituted pyrrolo[3,2-c]pyridines as weak kinase binders, prompting structural optimization. The introduction of the 6-methyl group marked a significant advancement, as it improved steric complementarity with adenosine triphosphate (ATP)-binding sites in kinases like FMS (CSF-1R) and Janus Kinase 1 (JAK1). By 2018, derivatives such as compound 1r (featuring a 6-methyl-pyrrolo[3,2-c]pyridine core) achieved nanomolar FMS inhibition (IC₅₀ = 30 nM), demonstrating 3.2-fold greater potency than earlier leads [2]. Concurrently, JAK1 inhibitors incorporating this scaffold showed >10-fold selectivity over JAK2/JAK3, reducing off-target hematological risks [4] [7]. These innovations established 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine as a privileged structure in oncology and immunology pipelines.
Pyrrolopyridines exist as six structural isomers distinguished by nitrogen atom positioning. Systematic naming specifies fusion atoms:
Table 2: Isomeric Comparison of Key Pyrrolopyridine Scaffolds
Isomer | Nitrogen Positions | Representative Bioactivity |
---|---|---|
Pyrrolo[3,2-c]pyridine | 1 (pyrrole), 4 (pyridine) | FMS/JAK1 inhibition (IC₅₀ = 30–60 nM) [2] [4] |
Pyrrolo[3,4-c]pyridine | 3 (pyrrole), 4 (pyridine) | Aldose reductase inhibition (IC₅₀ = 1.4 μM) [10] |
Pyrrolo[2,3-b]pyridine | 1 (pyrrole), 3 (pyridine) | TRPA1 antagonism (IC₅₀ = 0.41 μM) [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1